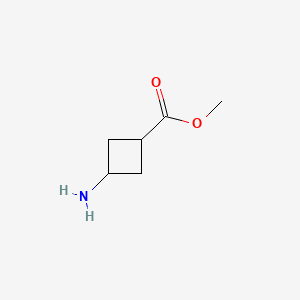

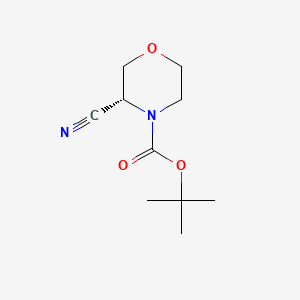

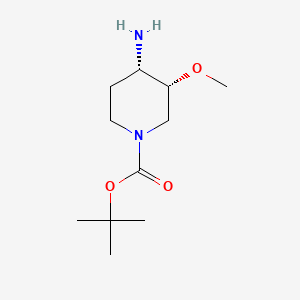

![molecular formula C12H13BrN2O B572546 7-(3-Bromofenil)-5,8-diazaspiro[3.4]octan-6-ona CAS No. 1272755-87-9](/img/structure/B572546.png)

7-(3-Bromofenil)-5,8-diazaspiro[3.4]octan-6-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one is a spirocyclic compound that features a unique structural motif. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a sigma-1 receptor antagonist . The sigma-1 receptor is a promising drug target for pain management and other neurological disorders.

Aplicaciones Científicas De Investigación

7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one has several scientific research applications:

Medicinal Chemistry: It is studied as a potential sigma-1 receptor antagonist, which can enhance the analgesic effect of opioids and prevent opioid tolerance.

Neuroscience: The compound’s interaction with sigma-1 receptors makes it a candidate for research in neurological disorders.

Pharmacology: Its potential to modulate pain pathways and other biological processes is of interest in pharmacological studies.

Mecanismo De Acción

Target of Action

The primary target of 7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one is the Sigma-1 receptor (σ1R) . The σ1R is a chaperone protein at the endoplasmic reticulum that modulates calcium signaling through the mitochondrion-associated endoplasmic reticulum membrane . It is considered a promising drug target for pain management .

Mode of Action

7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one acts as a potent antagonist of the σ1R . It binds to the σ1R, inhibiting its activity and thereby modulating the function of the receptor .

Biochemical Pathways

Σ1r antagonists are known to enhance the analgesic effect of mu opioid receptor (mor) agonists without amplifying the adverse effects . This suggests that the compound may interact with the opioid signaling pathway.

Result of Action

The compound significantly enhances the antinociceptive effect of morphine and rescues morphine-induced analgesic tolerance . This suggests that it could have potential therapeutic applications in pain management and the prevention of opioid tolerance .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-Bromophenyl)-5,8-diazaspiro[3One common synthetic route includes the cyclization of a suitable precursor under basic conditions, followed by bromination to introduce the bromophenyl moiety .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to improve yield and purity, as well as the development of efficient purification techniques.

Types of Reactions:

Substitution Reactions: The bromine atom in the 3-bromophenyl group can undergo nucleophilic substitution reactions.

Cyclization Reactions: The spirocyclic core can be formed through cyclization reactions involving suitable precursors.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

Cyclization: Basic conditions, such as the use of sodium hydroxide or potassium carbonate, are often employed.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.

Reduction Products: Reduction can yield alcohols or amines.

Comparación Con Compuestos Similares

2,6-Diazaspiro[3.4]octan-7-one Derivatives: These compounds share the spirocyclic core and have been studied for their sigma-1 receptor antagonistic properties.

4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives: These compounds also act as sigma-1 receptor antagonists and have similar biological activities.

Uniqueness: 7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one is unique due to the presence of the bromophenyl group, which can influence its binding affinity and selectivity for the sigma-1 receptor. This structural feature may enhance its biological activity and therapeutic potential compared to other similar compounds.

Propiedades

IUPAC Name |

6-(3-bromophenyl)-5,8-diazaspiro[3.4]octan-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O/c13-9-4-1-3-8(7-9)10-11(16)15-12(14-10)5-2-6-12/h1,3-4,7,10,14H,2,5-6H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZSRQZQNXLVVJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)NC(C(=O)N2)C3=CC(=CC=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272755-87-9 |

Source

|

| Record name | 5,8-Diazaspiro[3.4]octan-6-one, 7-(3-bromophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1272755-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

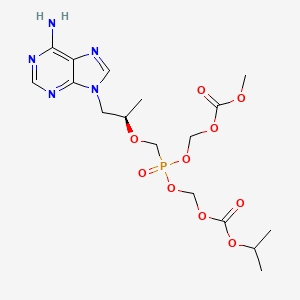

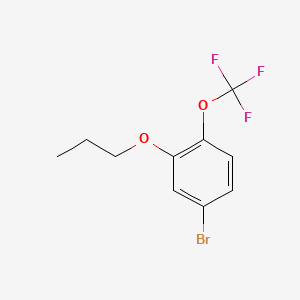

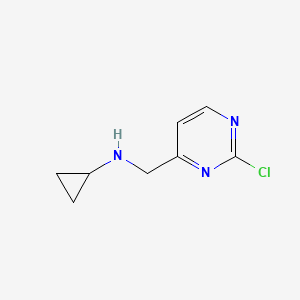

![N-[(4-Bromophenyl)(3-fluorophenyl)methyl]acetamide](/img/structure/B572465.png)

![7-Bromothieno[3,2-d]pyrimidin-4-amine](/img/structure/B572470.png)